molecular formula C34H32N4O2S B11520496 ethyl 4-(4-tert-butylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 4-(4-tert-butylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11520496
M. Wt: 560.7 g/mol
InChI Key: RSPSGPGFRIWEAC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the phthalazine and thiadiazole rings in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method involves the reaction of 4-tert-butylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with phthalic anhydride to form the phthalazine ring. The thiadiazole ring is introduced through the reaction of the phthalazine derivative with thiosemicarbazide. Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-tert-butylphenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The thiadiazole ring is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription .

Properties

Molecular Formula

C34H32N4O2S

Molecular Weight

560.7 g/mol

IUPAC Name

ethyl 4'-(4-tert-butylphenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C34H32N4O2S/c1-5-40-32(39)31-36-38(27-16-10-7-11-17-27)34(41-31)29-19-13-12-18-28(29)30(35-37(34)26-14-8-6-9-15-26)24-20-22-25(23-21-24)33(2,3)4/h6-23H,5H2,1-4H3

InChI Key

RSPSGPGFRIWEAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)C(C)(C)C)C6=CC=CC=C6

Origin of Product

United States

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